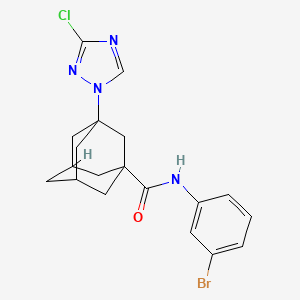![molecular formula C17H25NO6 B6080895 4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)
4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate, also known as TRPM8 antagonist, is a chemical compound that has gained attention in recent years due to its potential application in scientific research.
Mecanismo De Acción
The mechanism of action of 4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate involves its ability to block the activity of the this compound ion channel. This ion channel is expressed in sensory neurons and is involved in the sensation of cold temperatures. It is also implicated in pain and inflammation. By blocking this compound, this compound may reduce pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it has been reported to have potential therapeutic applications in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate is its potential therapeutic applications in the treatment of pain and inflammation. Additionally, its synthesis method yields high purity and good yields. However, one limitation is that its biochemical and physiological effects are not well understood.
Direcciones Futuras
There are several future directions for 4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate. One direction is to further investigate its potential therapeutic applications in the treatment of pain and inflammation. Another direction is to study its biochemical and physiological effects to better understand its mechanism of action. Additionally, it may be useful to explore its potential applications in other fields, such as oncology and cardiology.
Conclusion:
In conclusion, this compound is a chemical compound with potential application in scientific research, particularly in the field of neuroscience. Its synthesis method yields high purity and good yields, and it has potential therapeutic applications in the treatment of pain and inflammation. Further research is needed to better understand its mechanism of action and potential applications in other fields.
Métodos De Síntesis
The synthesis of 4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate involves the reaction of 2-(2,3,6-trimethylphenoxy)ethanol with morpholine in the presence of oxalyl chloride. The resulting compound is then purified through recrystallization to obtain the final product. This synthesis method has been reported to yield high purity and good yields.
Aplicaciones Científicas De Investigación
4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate has been found to have potential application in scientific research, particularly in the field of neuroscience. It is a this compound antagonist, which means it can block the activity of the this compound ion channel. This ion channel is involved in the sensation of cold temperatures and is also implicated in pain and inflammation. By blocking this compound, this compound may have potential therapeutic applications in the treatment of pain and inflammation.
Propiedades
IUPAC Name |
oxalic acid;4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.C2H2O4/c1-12-4-5-13(2)15(14(12)3)18-11-8-16-6-9-17-10-7-16;3-1(4)2(5)6/h4-5H,6-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTGDXKEOGNQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCN2CCOCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6080813.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6080823.png)
![5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6080832.png)

![3-[(2-hydroxy-5-methylbenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6080848.png)
![[1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6080864.png)
![1-{4-[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6080880.png)

![N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6080899.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)
![1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride](/img/structure/B6080919.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6080925.png)
